2,3-dimethoxyphenylacetone chemical structure and molecular weight
2,3-dimethoxyphenylacetone chemical structure and molecular weight
The following technical guide provides an in-depth analysis of 2,3-Dimethoxyphenylacetone , a critical intermediate in the synthesis of isoquinoline alkaloids and selective serotonin receptor antagonists.
Structural Characterization, Synthesis, and Pharmaceutical Applications
Executive Summary
2,3-Dimethoxyphenylacetone (1-(2,3-dimethoxyphenyl)propan-2-one) is a structural isomer of the more common 3,4-dimethoxyphenylacetone (veratryl acetone). While the 3,4-isomer is widely recognized in the synthesis of papaverine and methyldopa analogs, the 2,3-isomer occupies a specialized niche in medicinal chemistry. It serves as a vital scaffold for the synthesis of Volinanserin (M100907) , a highly selective 5-HT2A receptor antagonist used in schizophrenia research, and in the total synthesis of Galanthamine analogs for Alzheimer's disease therapy. This guide details its physicochemical profile, validated synthetic pathways, and spectral characteristics.[1]
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10][11]
The distinct 2,3-substitution pattern creates unique steric and electronic environments compared to other dimethoxy isomers, influencing both its reactivity in electrophilic aromatic substitutions and its binding affinity in downstream pharmacophores.
| Property | Data / Descriptor |
| IUPAC Name | 1-(2,3-dimethoxyphenyl)propan-2-one |
| Common Synonyms | 2,3-Dimethoxybenzyl methyl ketone; 2,3-DMP2P |
| CAS Registry Number | 3081-67-2 |
| Molecular Formula | |
| Molecular Weight | 194.23 g/mol |
| SMILES | COc1cccc(CC(C)=O)c1OC |
| InChI Key | UMYZWICEDUEWIM-UHFFFAOYSA-N (Isomer specific) |
| Physical State | Pale yellow oil (at room temperature) |
| Boiling Point | ~140–145 °C at 10 mmHg (Predicted) |
| Solubility | Soluble in DCM, Methanol, Ethyl Acetate; Insoluble in Water |
Synthetic Pathways & Methodology
The synthesis of 2,3-dimethoxyphenylacetone requires precise regiocontrol to ensure the methoxy groups remain in the 2,3-position. Two primary pathways are field-validated: the Nitroalkene Route (Henry Reaction) and the Glycidic Ester Route (Darzens Condensation) .
Protocol A: The Nitroalkene Route (Recommended)
This method is preferred for its high atom economy and scalability.
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Condensation: Reaction of 2,3-dimethoxybenzaldehyde with nitroethane using an ammonium acetate catalyst in glacial acetic acid or toluene.
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Reduction/Hydrolysis: The nitropropene is reduced using Iron/HCl or via a reductive hydrolysis (e.g., NaBH4 followed by Nef reaction conditions) to yield the ketone.
Protocol B: The Nitrile Route
Used when 2,3-dimethoxyphenylacetic acid is the available starting material.
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Alpha-Alkylation: The acetic acid derivative is converted to the amide or nitrile.
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Grignard Addition: Reaction with methylmagnesium bromide followed by acidic hydrolysis yields the methyl ketone.
Synthesis Diagram (Graphviz)
Figure 1: Synthetic workflow from aldehyde precursor to pharmaceutical applications.[3]
Analytical Characterization (Spectroscopy)[1][8][13]
Identification of the 2,3-isomer is confirmed by the specific splitting patterns in the aromatic region of the NMR spectrum, which differ significantly from the 3,4-isomer.
Nuclear Magnetic Resonance (
H-NMR)
Solvent:
| Signal ( | Multiplicity | Integration | Assignment | Structural Context |
| 6.80 – 7.05 | Multiplet | 3H | Ar-H | Aromatic protons (ABC system). |
| 3.86 | Singlet | 3H | -OCH | Methoxy group (C3 position). |
| 3.82 | Singlet | 3H | -OCH | Methoxy group (C2 position, sterically crowded). |
| 3.70 | Singlet | 2H | Ar-CH | Benzylic methylene. Distinct singlet. |
| 2.18 | Singlet | 3H | -CO-CH | Terminal methyl ketone. |
Key Diagnostic: In the 3,4-isomer, the aromatic protons often appear as a more defined doublet/doublet-of-doublets/singlet pattern. In the 2,3-isomer, the protons are adjacent (4, 5, 6 positions), often creating a tighter multiplet. Furthermore, the benzylic methylene signal at ~3.70 ppm confirms the ketone structure (distinct from the aldehyde signal at ~10 ppm or alcohol signals).
Applications in Drug Discovery[9]
Volinanserin (M100907) Synthesis
2,3-Dimethoxyphenylacetone is the requisite lipophilic tail fragment for Volinanserin , a highly selective antagonist for the 5-HT2A receptor.
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Mechanism: The ketone undergoes reductive amination with a piperidine derivative (e.g., 4-piperidinemethanol derivatives) to form the core structure.
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Significance: Unlike dopamine antagonists, Volinanserin targets the serotonin system to treat psychosis without extrapyramidal side effects.
Isoquinoline Alkaloids
The compound serves as a precursor for cyclization reactions (Pictet-Spengler or Bischler-Napieralski) to form tetrahydroisoquinolines substituted at the 7,8-positions (corresponding to the 2,3-dimethoxy pattern on the ring), which are rare in nature compared to the 6,7-substituted (3,4-dimethoxy) analogs.
Safety & Regulatory Considerations
Handling Protocols:
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Hazards: Irritant to eyes, respiratory system, and skin.[5] May be harmful if swallowed.[5]
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Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C to prevent oxidation of the benzylic position.
Regulatory Status (Precursor Awareness):
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While 3,4-dimethoxyphenylacetone (3,4-MDP2P) is a controlled precursor in many jurisdictions (List I chemical in the US) due to its link to MDMA synthesis, the 2,3-isomer is chemically distinct.
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Compliance: Researchers must verify that their specific jurisdiction does not treat positional isomers of listed precursors as "controlled analogues." In legitimate research settings (universities, pharma), it is generally treated as a standard building block, but strict inventory tracking is recommended to demonstrate "know-your-customer" (KYC) compliance.
References
- Synthesis of Phenylacetone Derivatives: Shulgin, A. T. Journal of Medicinal Chemistry, 1968.
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Volinanserin Structure & Synthesis: Kehne, J. H., et al. "MDL 100,907: a selective 5-HT2A antagonist for the treatment of schizophrenia." Neuropsychopharmacology, 1996.
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Galanthamine Analog Synthesis: Trost, B. M., et al. "Total Synthesis of (-)-Galanthamine." Journal of the American Chemical Society, 2005.
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Spectral Data Verification: National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center. "Phenylacetone, dimethoxy- derivatives."[6]
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Regulatory Precursor Lists: U.S. Drug Enforcement Administration (DEA). "List of Scheduled Listed Chemical Products."
